molecular formula C12H12N4O4 B11283692 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)-1-(3-methoxyphenyl)urea

3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)-1-(3-methoxyphenyl)urea

Cat. No.: B11283692
M. Wt: 276.25 g/mol
InChI Key: BVHWRFUNBXLLDW-UHFFFAOYSA-N
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Description

METTL3-IN-8 is a small molecule inhibitor specifically targeting the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modification. The inhibition of METTL3 has been shown to have significant implications in various biological processes, including cancer progression and immune response modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METTL3-IN-8 involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of METTL3-IN-8 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METTL3-IN-8 primarily undergoes:

    Substitution reactions: Involving the replacement of functional groups to modify its chemical properties.

    Oxidation and reduction reactions: To alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of METTL3-IN-8 with modified functional groups, which can be further analyzed for their biological activity and specificity .

Mechanism of Action

METTL3-IN-8 exerts its effects by binding to the active site of METTL3, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of adenosine residues in RNA, leading to alterations in RNA stability, splicing, and translation. The compound specifically targets the METTL3/METTL14 heterodimer, which is responsible for the majority of m6A modifications in mRNA .

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C12H12N4O4/c1-20-8-4-2-3-7(5-8)14-12(19)15-9-6-13-11(18)16-10(9)17/h2-6H,1H3,(H2,14,15,19)(H2,13,16,17,18)

InChI Key

BVHWRFUNBXLLDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CNC(=O)NC2=O

Origin of Product

United States

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